molecular formula C26H27NO7S B11600560 2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B11600560
M. Wt: 497.6 g/mol
InChI Key: AANQPVKGMGVALA-PPTQLFOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a thiophene core substituted at position 4 with an ethoxycarbonyl group, at position 5 with a 4-ethylanilino group, and at position 3 with an oxo group. A phenoxyacetic acid moiety is attached via a (Z)-configured methylidene bridge at position 2 of the thiophene. The Z-configuration of the methylidene bridge likely influences stereochemical interactions in biological systems .

Properties

Molecular Formula

C26H27NO7S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylphenyl)imino-3-hydroxythiophen-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H27NO7S/c1-4-16-7-10-18(11-8-16)27-25-23(26(31)33-6-3)24(30)21(35-25)14-17-9-12-19(34-15-22(28)29)20(13-17)32-5-2/h7-14,30H,4-6,15H2,1-3H3,(H,28,29)/b21-14-,27-25?

InChI Key

AANQPVKGMGVALA-PPTQLFOTSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OCC)/S2)O)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC(=O)O)OCC)S2)O)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Heterocyclic Systems
  • Target Compound : Thiophene ring (5-membered, sulfur-containing, aromatic).
  • Thiazolidinone Derivatives (.1.3–1.1.4): 5-membered rings with sulfur and nitrogen; non-aromatic due to carbonyl groups.
  • Thiazole Derivatives (): 5-membered aromatic rings with sulfur and nitrogen. Increased basicity compared to thiophene due to the nitrogen atom .
Substituent Effects
  • Ethoxycarbonyl Group (Target): Enhances electron-withdrawing effects, stabilizing the conjugated system.
  • Methoxy/Carboxymethoxy Groups (): Increase polarity, improving solubility but reducing logP .

Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) XLogP3 HBD/HBA Topological Polar Surface Area (Ų)
Target Compound Thiophene ~500 (estimated) ~3.5 2/7 ~134 (estimated)
1.1.3 () Thiazolidinone 414.4 N/A 2/5 101
[4-(4-Ethoxy-phenyl) Thiazole] () Thiazole 292.35 N/A 2/4 89
2-(4-ethoxy-3-hydroxyphenyl)acetic Acid () Phenyl 196.20 1.2 2/4 72.4
  • Target vs. Thiazolidinones: Higher molecular weight and HBA count suggest reduced membrane permeability but improved solubility.
  • Target vs. Thiazoles : The thiophene core’s aromaticity may enhance stability compared to thiazole’s basic nitrogen .

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